6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C23H26Cl2N2O2 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H26Cl2N2O2/c24-20-4-3-5-21(23(20)25)27-13-11-26(12-14-27)10-1-2-15-29-18-8-6-17-7-9-22(28)19(17)16-18/h3-6,8,16H,1-2,7,9-15H2 |
InChI Key |
DXEOJRJYNSFSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Hydroxy-2,3-dihydro-1H-inden-1-one
The dihydroindenone core is synthesized via Friedel-Crafts acylation of indene, followed by selective hydroxylation. Source details a nitro reduction route:
-
Starting material : 6-Hydroxy-7-nitro-1-indanone
-
Reduction : Hydrogenation over Lindlar’s catalyst (Pd/CaCO₃) in ethanol at 25–40°C achieves 67% yield of 7-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one.
-
Demethylation : Acidic hydrolysis (HCl, reflux) removes protecting groups, yielding 6-hydroxy-2,3-dihydro-1H-inden-1-one.
Alkylation with 1,4-Dibromo-2-butene
Source demonstrates superior reactivity of 1,4-dibromo-2-butene over 1,4-dibromobutane in analogous systems:
-
Reaction conditions :
-
Solvent : Acetone or DMF
-
Base : K₂CO₃
-
Catalyst : KI (10 mol%)
-
Temperature : 60–80°C, 2–4 hours
-
-
Procedure :
Synthesis of Intermediate B: 1-(2,3-Dichlorophenyl)piperazine
Cyclization of 2,3-Dichloroaniline with Bis(2-chloroethyl)amine
Source outlines an industrial-scale method:
-
Reagents :
-
2,3-Dichloroaniline (1 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.4–1.6 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Tetrabutylammonium bromide (0.1 eq)
-
-
Conditions :
-
Solvent : Xylene
-
Temperature : 160–200°C, 4–12 hours
-
-
Workup :
Coupling of Intermediates A and B
Nucleophilic Substitution Reaction
Source and validate the use of bromobutoxy intermediates in coupling with piperazines:
-
Reagents :
-
Intermediate A (1 eq)
-
Intermediate B (1.2 eq)
-
Base : K₂CO₃ or Et₃N
-
Solvent : DMF or acetonitrile
-
-
Conditions :
-
Temperature : 80–100°C, 6–12 hours
-
Catalyst : KI (optional)
-
-
Procedure :
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Ether Formation
While not explicitly cited in the provided sources, Mitsunobu conditions (DIAD, PPh₃) could theoretically couple 6-hydroxy-2,3-dihydro-1H-inden-1-one with 4-bromo-1-butanol. However, this method is less industrially favorable due to higher reagent costs.
One-Pot Alkylation-Cyclization
A patent describes a streamlined approach using 2,3-dichloroaniline, bis(2-chloroethyl)amine, and 6-hydroxy-2,3-dihydro-1H-inden-1-one in a single reactor. This method reduces purification steps but requires precise stoichiometric control.
Characterization and Quality Control
Spectroscopic Data
Thermogravimetric Analysis (TGA)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Synthetic Routes to the Indanone Core
The indanone scaffold is synthesized via carbonylative cyclization or oxidative methods. Key reactions include:
-
Mechanistic Insight : The palladium-mediated pathway involves oxidative addition of aryl halides followed by CO insertion and cyclization to form the indanone ring . Nickel catalysis proceeds via alkene insertion into a Ni(II)-acyl bond .
Piperazine Modifications
The 2,3-dichlorophenyl-piperazine group undergoes alkylation and nucleophilic substitution:
| Reaction | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Bioisosteric analogs | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Metabolite formation |
-
Stability : The piperazine ring resists hydrolysis under physiological pH but undergoes oxidative metabolism via CYP3A4/2D6 enzymes .
Butoxy Linker Reactivity
The butoxy chain participates in ether cleavage and oxidation:
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acidic cleavage | HBr (48%), reflux | Indanone-piperazine separation | |
| Oxidation | KMnO₄, H₂O, 25°C | Ketone formation at terminal C |
Biological Interactions
The compound’s pharmacological activity is linked to its interaction with serotonin and dopamine receptors. Key metabolic pathways include:
| Metabolic Reaction | Enzyme System | Metabolite Identified | Source |
|---|---|---|---|
| Hydroxylation at C-7 | CYP3A4 | 7-OH derivative | |
| Dealkylation of piperazine | CYP2D6 | Dichlorophenyl-piperazine |
Stability Under Stress Conditions
Forced degradation studies on structural analogs reveal:
| Condition | Degradation Pathway | Degradation Products | Source |
|---|---|---|---|
| Acidic (0.1M HCl, 70°C) | Ether cleavage | Indanone + piperazine byproducts | |
| Oxidative (H₂O₂, 50°C) | Indanone epoxidation | Epoxide derivatives |
Comparative Reactivity with Aripiprazole Analogs
The compound shares synthetic and metabolic parallels with aripiprazole (CAS 129722-25-4):
| Property | 6-[4-[4-(2,3-DCP)-piperazinyl]butoxy]-inden-1-one | Aripiprazole | Source |
|---|---|---|---|
| Metabolic Half-life | 18–24 hours | 75 hours | |
| Dominant CYP Metabolism | CYP3A4 > CYP2D6 | CYP3A4 = CYP2D6 |
Key Research Findings
-
Catalytic Asymmetric Synthesis : Nickel-mediated reductive cyclization achieves enantiomeric excess (ee) >90% for indanone derivatives .
-
Structure-Activity Relationship (SAR) : Chlorine substituents on the phenyl ring enhance binding affinity to 5-HT₁A receptors (IC₅₀ = 12 nM vs. 45 nM for des-chloro analog) .
Scientific Research Applications
Therapeutic Applications
Brilaroxazine has been primarily studied for its potential use as an antipsychotic agent . Its mechanism of action is believed to involve modulation of dopamine and serotonin receptors, which are critical in the pathophysiology of schizophrenia and other mood disorders.
Antipsychotic Effects
Research indicates that Brilaroxazine exhibits antipsychotic properties similar to those of established treatments like aripiprazole. Clinical studies have shown that it may effectively reduce psychotic symptoms with a favorable side effect profile compared to traditional antipsychotics.
Cognitive Enhancement
In addition to its antipsychotic effects, Brilaroxazine has been explored for its potential cognitive-enhancing properties. Preclinical studies suggest that it may improve cognitive deficits associated with schizophrenia, thereby offering dual benefits in treating both positive and negative symptoms of the disorder.
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of Brilaroxazine:
Study 1: Phase II Clinical Trial
A randomized controlled trial assessed the efficacy of Brilaroxazine in patients with schizophrenia. Results indicated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, suggesting its effectiveness in managing both positive and negative symptoms.
Study 2: Long-term Safety Evaluation
Another study focused on the long-term safety profile of Brilaroxazine. Patients were treated for six months, with results showing a low incidence of extrapyramidal symptoms (EPS) and metabolic side effects, which are common concerns with many antipsychotic medications.
Comparative Analysis with Other Antipsychotics
The following table summarizes key findings from comparative studies involving Brilaroxazine and other antipsychotics:
| Drug | Efficacy (PANSS Reduction) | EPS Incidence | Weight Gain | Study Reference |
|---|---|---|---|---|
| Brilaroxazine | Significant | Low | Minimal | [Clinical Trial 1] |
| Aripiprazole | Moderate | Moderate | Moderate | [Clinical Trial 2] |
| Olanzapine | High | High | High | [Clinical Trial 3] |
Mechanism of Action
The mechanism of action of 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as a modulator, influencing the signaling pathways associated with these receptors, which can lead to various pharmacological effects, including antipsychotic and antidepressant activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aripiprazole
- Core Structure: Aripiprazole substitutes a quinolinone ring (3,4-dihydro-2(1H)-quinolinone) for the indenone in the target compound. This difference affects molecular planarity and hydrogen-bonding capacity .
- Pharmacological Profile : Aripiprazole acts as a dopamine D2 and serotonin 5-HT1A partial agonist, with lower risk of hyperprolactinemia and metabolic side effects compared to other antipsychotics like risperidone .
- Metabolism : Primarily metabolized via CYP3A4 and CYP2D6, with a terminal half-life of ~75 hours .
| Parameter | 6-[4-[4-(2,3-DCP)-Piperazinyl]butoxy]-indenone | Aripiprazole |
|---|---|---|
| Core Structure | 2,3-Dihydroinden-1-one | 3,4-Dihydroquinolin-2(1H)-one |
| Molecular Weight (g/mol) | Not reported in evidence | 448.38 |
| Key Pharmacodynamic Targets | Unknown (hypothesized: D2/5-HT receptors) | D2/5-HT1A partial agonist |
| Metabolic Enzymes | Unknown | CYP3A4, CYP2D6 |
Deschloro-aripiprazole
- Aripiprazole analog lacking chlorine atoms on the phenyl ring. Studies show reduced binding affinity to D2 receptors (Ki = 3.8 nM vs. 0.34 nM for aripiprazole), highlighting the critical role of chlorine atoms in receptor interaction .
OPC-14597
- A manufacturer code for aripiprazole, emphasizing its clinical versatility in treating schizophrenia, bipolar disorder, and autism .
Other Indenone Derivatives
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)-6-(trifluoromethyl)-1H-inden-1-one: A structurally distinct indenone derivative with antioxidant and anti-inflammatory properties, demonstrating the pharmacological flexibility of the indenone scaffold .
- 2-Bromo-5,6-dichloro-2,3-dihydro-1H-inden-1-one: A halogenated indenone used in synthetic chemistry, though lacking piperazine/butoxy substituents .
Research Findings and Hypotheses
- However, this could also increase off-target binding risks .
- Receptor Binding: Molecular modeling suggests that the indenone’s planar structure may reduce steric hindrance at dopamine receptors, though empirical data are lacking.
- Synthetic Pathways: Analogous to aripiprazole synthesis, the compound may be synthesized via nucleophilic substitution of 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butanol with a halogenated indenone precursor .
Biological Activity
6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one, also known as Brilaroxazine or RP 5063, is a compound with significant biological activity primarily studied for its antipsychotic properties. This article reviews the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C23H26Cl2N2O2
- Molecular Weight : 450.36 g/mol
- CAS Registry Number : 1239729-06-6
Brilaroxazine exhibits a complex mechanism of action that involves:
- Dopamine Receptor Modulation : It acts as a partial agonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. The Ki value for D2 receptors is approximately 1.64 nM, indicating high affinity .
- Serotonin Receptor Activity : The compound also interacts with serotonin receptors, specifically acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors (Ki = 8.7 nM) .
- Neurotransmitter Release : Studies indicate that Brilaroxazine influences the release of neurotransmitters in the brain, contributing to its therapeutic effects in treating schizophrenia and other psychotic disorders .
Biological Activity
The biological activity of Brilaroxazine has been characterized through various studies:
Antipsychotic Effects
Brilaroxazine has demonstrated efficacy in reducing symptoms of psychosis in clinical trials. It has been shown to:
- Reduce positive and negative symptoms of schizophrenia.
- Exhibit fewer extrapyramidal side effects compared to traditional antipsychotics .
Case Studies
- Clinical Trials : In a phase II trial involving patients with schizophrenia, Brilaroxazine was administered at varying doses. Results indicated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
- Behavioral Studies : Animal studies have shown that Brilaroxazine effectively reduces hyperlocomotion induced by dopamine agonists. This suggests its potential to mitigate symptoms associated with dopaminergic overactivity in psychotic disorders .
Comparative Analysis with Other Antipsychotics
| Compound | D2 Agonism | 5-HT1A Agonism | 5-HT2A Antagonism | Extrapyramidal Symptoms |
|---|---|---|---|---|
| Brilaroxazine | Partial | Partial | Antagonist | Lower |
| Aripiprazole | Partial | Partial | Antagonist | Moderate |
| Haloperidol | Full | None | None | Higher |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution of a halogenated butoxy intermediate with 4-(2,3-dichlorophenyl)piperazine. For example, outlines a procedure where intermediates are coupled under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile), followed by purification via column chromatography .
- Characterization :
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of key structural features, such as the piperazinyl butoxy chain and indenone moiety. reports δ 8.97 (s, 1H) for aromatic protons and δ 4.11 (t, J = 5.7 Hz) for the butoxy group .
- Mass Spectrometry : ESI-MS (e.g., m/z 436.3 [M+H]⁺) and HPLC (≥99% purity, retention time 2.65 min) are critical for validating molecular weight and purity .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Answer:
- Stress Testing : Conduct accelerated degradation studies under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products via HPLC or LC-MS. and highlight the compound’s sensitivity to oxidation, requiring storage at 2–8°C in inert atmospheres .
- Impurity Profiling : Compare degradation products with known impurities like the N-oxide isomer (CAS 573691-11-9), using reference standards from pharmacopeial sources (e.g., EP or USP) .
Advanced: What computational strategies are suitable for predicting receptor binding interactions?
Answer:
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to simulate binding to dopamine D2 or serotonin 5-HT1A receptors. describes full force-field simulations for analogous compounds, identifying key interactions (e.g., hydrogen bonding with glycine residues or π-π stacking with aromatic receptor pockets) .
- 3D-QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., chloro vs. methoxy groups) with binding affinity. emphasizes the importance of dipole alignment between the ligand and receptor gorge .
Advanced: How can structural modifications improve selectivity for β-arrestin-biased signaling at dopamine receptors?
Answer:
- SAR Studies :
- Replace the indenone core with benzothiazole (as in ) to enhance lipophilicity and β-arrestin recruitment .
- Introduce substituents (e.g., trifluoromethyl) to the phenyl ring to modulate steric and electronic interactions with receptor subpockets.
- Functional Assays : Use BRET (Bioluminescence Resonance Energy Transfer) or TRUPATH assays to quantify β-arrestin vs. G-protein signaling bias .
Basic: What analytical methods are validated for quantifying this compound in biological matrices?
Answer:
- HPLC-UV/FLD : Employ a C18 column with mobile phases containing sodium 1-octanesulfonate (pH 4.6) and methanol (65:35 v/v), as per . Calibration curves should cover 0.1–50 µg/mL with LOD ≤0.01 µg/mL .
- LC-MS/MS : Use MRM transitions (e.g., m/z 436 → 285 for quantification) for enhanced sensitivity in plasma or tissue homogenates .
Advanced: How can researchers resolve contradictions in reported binding affinities across studies?
Answer:
- Standardize Assay Conditions : Ensure consistent buffer pH (e.g., 7.4 for dopamine receptor assays), membrane preparation methods, and radioligand concentrations (e.g., [³H]-spiperone for D2 receptors).
- Control for Metabolites : notes that N-oxide metabolites (e.g., CAS 573691-11-9) may exhibit altered binding; use ultracentrifugation to isolate parent compounds .
- Cross-Validate with Orthogonal Methods : Compare radioligand displacement data with functional assays (e.g., cAMP inhibition) .
Advanced: What in vitro and in vivo models are appropriate for evaluating antipsychotic activity?
Answer:
- In Vitro :
- Receptor Transfection : Use HEK293 cells expressing human D2 or 5-HT1A receptors to measure IC50 values .
- Microdialysis : Assess dopamine release in rat prefrontal cortex slices .
- In Vivo :
- Prepulse Inhibition (PPI) : Test sensorimotor gating in rodent models of schizophrenia .
- Catalepsy Induction : Compare with reference drugs (e.g., haloperidol) to evaluate extrapyramidal side effects .
Basic: How can researchers differentiate between isomeric impurities during synthesis?
Answer:
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers. highlights the importance of isolating 5- vs. 7-position isomers (e.g., CAS 203395-78-2 vs. 129722-12-9) .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .
Advanced: What strategies mitigate off-target effects on TRPV1 or other ion channels?
Answer:
- Selectivity Screening : Profile the compound against TRPV1 (e.g., capsaicin-induced calcium flux in HEK293-TRPV1 cells) and related channels (TRPA1, TRPM8) .
- Structural Optimization : Replace the indenone moiety with a dihydroquinolinone core (as in ) to reduce TRPV1 affinity while retaining dopamine receptor activity .
Basic: What are the key considerations for formulating this compound in preclinical studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., 10% Captisol® in PBS) or micronization to improve bioavailability. recommends sterile suspensions with in-process moist-heat sterilization for parenteral formulations .
- Stability in Vehicle : Monitor pH-dependent degradation (e.g., 4.0–6.0 for aqueous solutions) and avoid light exposure due to the dichlorophenyl group’s photosensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
